molecular formula C19H16N4OS B11018074 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B11018074
M. Wt: 348.4 g/mol
InChI Key: TWQYHPROUYKXJK-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is a complex organic compound that features a thiazole ring and an indazole ring The thiazole ring is known for its diverse biological activities, while the indazole ring is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Indazole Ring: The indazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Coupling of the Thiazole and Indazole Rings:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or alkane derivative.

Scientific Research Applications

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biological processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The indazole ring can also interact with biological targets, enhancing the compound’s overall efficacy. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenyl-1,3-thiazol-2-yl)acetamide: This compound has a similar thiazole ring but lacks the indazole ring.

    2-phenyl-1,3-thiazole-4-carboxamide: This compound has a similar thiazole ring but a different substitution pattern.

    1H-indazole-3-carboxamide: This compound has a similar indazole ring but lacks the thiazole ring.

Uniqueness

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is unique due to the combination of the thiazole and indazole rings, which can confer a range of biological activities and chemical properties. This combination allows for interactions with multiple biological targets, potentially leading to enhanced efficacy and versatility in various applications.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C19H16N4OS/c24-19(18-14-8-4-5-9-15(14)22-23-18)20-11-10-17-21-16(12-25-17)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,24)(H,22,23)

InChI Key

TWQYHPROUYKXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=NNC4=CC=CC=C43

Origin of Product

United States

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